GSK8573
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Overview
Description
Synthesis Analysis
The synthesis of GSK8573 was performed by WuXi AppTec . The compound was first dissolved in DMSO and further diluted in 0.5% sodium carboxymethyl cellulose .Molecular Structure Analysis
The molecular formula of GSK8573 is C20H21NO3 . Its molecular weight is 323.39 .Physical And Chemical Properties Analysis
GSK8573 is a solid compound with a light yellow to yellow color . It has a solubility of 25 mg/mL in DMSO . The storage conditions vary depending on the form and solvent: Powder at -20°C for 3 years, 4°C for 2 years; In solvent at -80°C for 6 months, -20°C for 1 month .Scientific Research Applications
Gene Set Enrichment Analysis (GSEA) : GSEA is a method used for interpreting genome-wide expression profiles, and it focuses on gene sets, groups of genes sharing common biological functions, chromosomal locations, or regulation. This method is instrumental in yielding insights into various cancer-related data sets, including leukemia and lung cancer (Subramanian et al., 2005).
Role in Neurodegenerative Diseases : GSK8573, identified as GSK-3β, plays a significant role in the apoptosis of primary cortical astrocytes. This process is linked with rapid disease progression in neurodegenerative diseases. The kinase activity of GSK-3β and its interplay with nuclear factor κB signaling are crucial for its role in astrocyte survival (Sanchez et al., 2003).
Inhibition of BAZ2 Bromodomains : GSK8573, also referred to as the inactive control compound for GSK2801, has been utilized in the study of BAZ2 bromodomains. Bromodomains are protein interaction domains that modulate gene transcription. GSK8573 serves as a comparative compound to understand the inhibition of BAZ2 bromodomains and their role in chromatin biology (Chen et al., 2015).
Genomic Data Archiving and Analysis : The Genome Sequence Archive (GSA) is an important resource for archiving raw sequence data, which includes information relevant to GSK8573. GSA supports the storage and sharing of diverse data types, contributing significantly to research involving genomic analysis (Chen et al., 2021).
Regulation of Cellular Signaling : GSK8573, as part of GSK-3β, is a key regulator in numerous signaling pathways. This kinase regulates cellular responses to various stimuli and is involved in processes like glycogen metabolism, cell cycle regulation, and proliferation. Understanding the regulation of GSK-3β is crucial for comprehending its role in different cellular contexts (Doble & Woodgett, 2003).
properties
IUPAC Name |
1-[1-(3-methoxyphenyl)-7-propoxyindolizin-3-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-4-10-24-17-8-9-21-19(14(2)22)13-18(20(21)12-17)15-6-5-7-16(11-15)23-3/h5-9,11-13H,4,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBGNWWJANJWNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C(N2C=C1)C(=O)C)C3=CC(=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3-Methoxyphenyl)-7-propoxyindolizin-3-yl]ethanone |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.